molecular formula C8H6ClFO5S B13602917 5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzoicacid

5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzoicacid

Cat. No.: B13602917
M. Wt: 268.65 g/mol
InChI Key: RLTGKHAMYIGBJM-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO4S It is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid typically involves the chlorosulfonation of 4-fluoro-2-methoxybenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:

    Chlorosulfonation: 4-fluoro-2-methoxybenzoic acid is treated with chlorosulfonic acid under controlled temperature conditions to introduce the chlorosulfonyl group.

    Purification: The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form the corresponding sulfonic acid.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups may reduce its reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Electrophilic Aromatic Substitution: Requires strong electrophiles and may involve catalysts to facilitate the reaction.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactive chlorosulfonyl group makes it a valuable intermediate in organic synthesis.

    Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential in drug development, particularly in the design of novel pharmaceuticals with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to modify biological molecules, potentially leading to changes in their function or activity. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Similar structure with an additional chlorine atom, used in similar applications.

    Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group and isocyanate group, used as a reagent in organic synthesis.

    Sulfonimidates: Organosulfur compounds with similar reactivity, used as intermediates in the synthesis of other organosulfur compounds.

Uniqueness

5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of the methoxy group can influence the electronic properties of the aromatic ring, potentially affecting the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C8H6ClFO5S

Molecular Weight

268.65 g/mol

IUPAC Name

5-chlorosulfonyl-4-fluoro-2-methoxybenzoic acid

InChI

InChI=1S/C8H6ClFO5S/c1-15-6-3-5(10)7(16(9,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

RLTGKHAMYIGBJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)F

Origin of Product

United States

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